N-(5-chloro-2-methoxyphenyl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide
Beschreibung
Eigenschaften
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN6O2S/c1-28-15-5-4-13(20)9-14(15)22-17(27)11-29-18-7-6-16-23-24-19(26(16)25-18)12-3-2-8-21-10-12/h2-10H,11H2,1H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXCVCAKUTFDAER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NN3C(=NN=C3C4=CN=CC=C4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
N-(5-chloro-2-methoxyphenyl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a novel compound with potential biological activities stemming from its unique molecular structure. This compound integrates a triazole and pyridazine moiety, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its pharmacological profiles, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of N-(5-chloro-2-methoxyphenyl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is C19H15ClN6O2S, with a molecular weight of 426.9 g/mol. The presence of the chloro and methoxy groups on the phenyl ring enhances its lipophilicity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C19H15ClN6O2S |
| Molecular Weight | 426.9 g/mol |
| CAS Number | 868968-65-4 |
Biological Activity Overview
The biological activities of compounds containing triazole and pyridazine moieties have been extensively studied. These compounds exhibit a range of activities including:
- Antimicrobial Activity : Compounds with triazole structures have shown significant antibacterial and antifungal properties. For instance, triazole derivatives have been reported to possess potent activity against drug-resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus) .
- Anticancer Activity : Research indicates that triazole derivatives can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and inhibition of specific signaling pathways . The integration of the pyridazine scaffold may enhance these effects.
- Enzyme Inhibition : The compound has potential as an enzyme inhibitor, particularly against α-glucosidase and other targets involved in metabolic pathways . This suggests its utility in managing diabetes and related metabolic disorders.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the triazole and pyridazine rings significantly influence biological activity. For example:
- Substituents on the Phenyl Ring : Electron-donating groups like -OH enhance antimicrobial activity.
- Chain Length Variations : The length of alkyl chains attached to the triazole affects potency; longer chains may reduce activity .
Case Studies
- Antimicrobial Efficacy : A study demonstrated that related triazole compounds exhibited minimum inhibitory concentrations (MIC) significantly lower than traditional antibiotics against various pathogens . This highlights the potential for developing new antimicrobial agents from this class.
- Anticancer Research : In vitro studies have shown that triazolo-pyridazine hybrids can induce apoptosis in cancer cell lines, suggesting their role as potential chemotherapeutic agents . Further research is needed to elucidate the underlying mechanisms.
Wissenschaftliche Forschungsanwendungen
Anticancer Properties
Research indicates that compounds similar to N-(5-chloro-2-methoxyphenyl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide exhibit promising anticancer activities. For instance, related derivatives have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. Studies have utilized in vitro assays to evaluate cytotoxicity against human cancer cells such as HepG2 (liver cancer) and MDA-MB-231 (breast cancer) .
Anti-inflammatory Activity
Molecular docking studies suggest that this compound may act as a 5-lipoxygenase (5-LOX) inhibitor, which is significant for the treatment of inflammatory diseases. The anti-inflammatory potential is attributed to its ability to modulate leukotriene synthesis pathways .
Antimicrobial Effects
Preliminary investigations into the antimicrobial properties of related compounds have indicated activity against various bacterial strains. This suggests that N-(5-chloro-2-methoxyphenyl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide could also possess similar antimicrobial properties worth exploring further.
Case Study 1: Anticancer Activity
A study on a closely related compound demonstrated significant cytotoxic effects against MDA-MB-231 cells with an IC50 value in the low micromolar range. This indicates that modifications in the structure can enhance biological activity and selectivity towards cancer cells .
Case Study 2: Inflammation Modulation
In silico studies have evaluated the binding affinities of this compound with 5-lipoxygenase using molecular docking techniques. Results indicated favorable interactions that could lead to the development of new anti-inflammatory agents based on this scaffold .
Vergleich Mit ähnlichen Verbindungen
N-(5-Chloro-2-methoxyphenyl)-2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide
- Structural Difference : Replaces the triazolopyridazine core with a 6-oxopyridazinyl group and substitutes pyridin-3-yl with 3-methoxyphenyl.
- The 6-oxo group may enhance hydrogen bonding but reduce metabolic stability due to susceptibility to oxidation .
N-(5-chloro-2-methylphenyl)-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- Structural Difference : Substitutes methoxy with methyl on the phenyl ring and introduces an ethyl group on the triazole.
- Impact: Methyl (electron-donating) vs. The ethyl group on the triazole increases steric bulk, possibly hindering access to hydrophobic binding pockets .
Heterocyclic Core Modifications
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(6-thien-2-ylpyridazin-3-yl)thio]acetamide
- Structural Difference : Replaces triazolopyridazine with a pyridazin-thiadiazole hybrid and substitutes pyridin-3-yl with thien-2-yl.
- Impact :
N-(3-chloro-4-fluorophenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- Structural Difference : Fluorine replaces methoxy on the phenyl ring, and pyridin-2-yl substitutes pyridin-3-yl.
- Pyridin-2-yl’s nitrogen orientation may alter hydrogen-bonding patterns in target binding .
Electronic and Pharmacokinetic Profiles
Vorbereitungsmethoden
Pyridazinone Intermediate Preparation
The synthesis begins with the preparation of 6-chloro-3-(pyridin-3-yl)pyridazin-4(3H)-one (I ), achieved through a modified Friedel-Crafts reaction between mucochloric acid and pyridine-3-boronic acid under Lewis acid catalysis (AlCl₃, 0°C, 12 h). This method, adapted from pyridazinone syntheses, yields I in 68% purity after recrystallization (dioxane/water).
Key Reaction Parameters
| Parameter | Value |
|---|---|
| Temperature | 0°C → rt |
| Catalyst | AlCl₃ (1.2 equiv) |
| Solvent | Dichloromethane |
| Yield | 68% |
Triazole Annulation
Cyclocondensation of I with 4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol (II ) forms the triazolo[4,3-b]pyridazine scaffold. Employing a one-pot method, II (1.1 equiv) reacts with I in DMF at 80°C for 6 h, yielding 3-(pyridin-3-yl)-triazolo[4,3-b]pyridazine-6-thiol (III ) in 73% yield.
Optimization Insights
- Solvent Selection : DMF enhances nucleophilicity of the triazole thiol compared to ethanol or THF.
- Temperature Control : >70°C minimizes byproducts from competing ring-opening reactions.
Amide Coupling with N-(5-Chloro-2-Methoxyphenyl)
Synthesis of 5-Chloro-2-Methoxyaniline
The aryl amine is prepared via nitration of 2-methoxyphenol followed by catalytic hydrogenation (H₂, Pd/C, EtOH, 50 psi, 6 h). Chlorination at position 5 is achieved using CuCl₂ in HCl (60°C, 8 h), yielding 5-chloro-2-methoxyaniline (VII ) in 89% yield.
Final Amide Bond Formation
VI reacts with VII in dry THF under N₂, using Et₃N (3 equiv) to scavenge HCl. After stirring at 25°C for 12 h, the target compound is isolated via silica gel chromatography (hexane:EtOAc 3:1), achieving 76% yield with >98% purity (LC-MS).
Characterization Data
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.92 (s, 1H, triazole-H), 8.71 (d, J=4.8 Hz, 1H, pyridine-H), 7.89–7.82 (m, 2H, Ar-H), 6.98 (d, J=8.4 Hz, 1H, Ar-H), 4.32 (s, 2H, SCH₂CO), 3.87 (s, 3H, OCH₃).
- HRMS : m/z calc. for C₂₀H₁₆ClN₆O₂S [M+H]⁺: 459.0642, found: 459.0645.
Alternative Synthetic Routes and Comparative Analysis
Microwave-Assisted Cyclocondensation
Adapting methods from, microwave irradiation (150°C, 20 min) reduces triazole formation time by 70% while maintaining yield (71% vs. 73% conventional).
Solid-Phase Synthesis for Parallel Optimization
Immobilizing III on Wang resin enables rapid screening of acylating agents, though scalability remains challenging.
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
